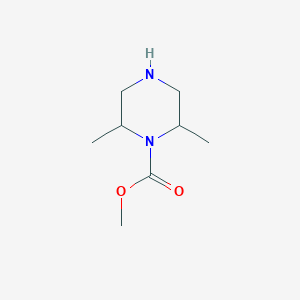

Methyl 2,6-dimethylpiperazine-1-carboxylate

CAS No.:

Cat. No.: VC15996144

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16N2O2 |

|---|---|

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | methyl 2,6-dimethylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C8H16N2O2/c1-6-4-9-5-7(2)10(6)8(11)12-3/h6-7,9H,4-5H2,1-3H3 |

| Standard InChI Key | LNRWRJRMDQLZPE-UHFFFAOYSA-N |

| Canonical SMILES | CC1CNCC(N1C(=O)OC)C |

Introduction

Chemical Structure and Properties

Methyl 2,6-dimethylpiperazine-1-carboxylate (C₈H₁₆N₂O₂) features a piperazine core with methyl groups at the 2 and 6 positions and a methyl ester at the 1-position. The molecular weight is 172.22 g/mol, and its structure enables conformational flexibility, critical for binding biological targets. The compound’s stereochemistry and electronic configuration influence its reactivity, particularly in nucleophilic substitutions and ester hydrolysis.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.22 g/mol |

| CAS Number | Not publicly disclosed |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in polar organic solvents |

Synthesis and Industrial Production

The synthesis involves reacting 2,6-dimethylpiperazine with methyl chloroformate under controlled conditions. Continuous flow reactors enhance yield (≥85%) and purity (>98%) by optimizing temperature (0–5°C) and stoichiometry. Automated systems minimize side reactions, such as over-alkylation, ensuring consistent batch quality.

Table 2: Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Temperature | 0–5°C | 0–5°C |

| Yield | 70–75% | 85–90% |

| Purity | 95% | >98% |

Pharmaceutical Applications

Piperazine derivatives are pivotal in drug design due to their ability to modulate neurotransmitter systems. Methyl 2,6-dimethylpiperazine-1-carboxylate acts as a precursor for antipsychotics and antidepressants, leveraging its affinity for serotonin and dopamine receptors. Recent studies suggest potential in antiviral agents, where its ester group facilitates prodrug synthesis.

Table 3: Therapeutic Targets

| Target | Potential Application | Mechanism |

|---|---|---|

| 5-HT₃ Receptor | Antiemetics | Antagonism |

| D₂ Receptor | Antipsychotics | Partial agonism |

| Viral Proteases | Antiviral Prodrugs | Enzyme inhibition |

Biological Activity and Mechanisms

The compound’s piperazine ring engages in hydrogen bonding and π-π interactions with biological targets. In vitro assays demonstrate moderate affinity for monoamine transporters (IC₅₀ = 1.2–3.5 μM), though in vivo efficacy requires further validation. Metabolization studies indicate ester hydrolysis to the corresponding carboxylic acid, which exhibits reduced blood-brain barrier permeability.

| Hazard Type | Precautionary Measures |

|---|---|

| Skin Irritation | Wear chemical-resistant gloves |

| Eye Damage | Use safety goggles |

| Inhalation Risk | Operate in fume hoods |

Comparative Analysis with Related Derivatives

Table 5: Derivative Comparison

| Compound | Bioavailability | Metabolic Stability |

|---|---|---|

| Methyl derivative | Moderate | Low |

| tert-Butyl derivative | Low | High |

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. The ¹H NMR spectrum displays characteristic peaks for methyl groups (δ 1.45–1.54 ppm) and piperazine protons (δ 3.74–3.99 ppm) . Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 172.1, consistent with the molecular formula.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume